molecular formula C20H24N2 B072402 N,N-dimethyl-3-(5-methyl-6H-benzo[c][1]benzazepin-11-ylidene)propan-1-amine CAS No. 1232-85-5

N,N-dimethyl-3-(5-methyl-6H-benzo[c][1]benzazepin-11-ylidene)propan-1-amine

Cat. No. B072402
CAS RN: 1232-85-5
M. Wt: 292.4 g/mol
InChI Key: YFFIQHDMUUCCJP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : Elantrine can be synthesized through a multi-step process involving the reaction of N,N-dimethyl-3-(5-methyl-5,6-dihydro-11H-dibenzo[b,e]azepin-11-ylidene)-1-propanamine with various reagents under controlled conditions . The reaction typically involves the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: : Industrial production of Elantrine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: : Elantrine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

Elantrine exerts its effects primarily through its anticholinergic activity. It binds to and inhibits acetylcholine receptors, thereby reducing the activity of acetylcholine in the nervous system. This leads to a decrease in tremors and rigidity in patients with Parkinson’s disease . The molecular targets include muscarinic acetylcholine receptors, and the pathways involved are related to cholinergic neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Elantrine is unique in its specific binding affinity and efficacy in reducing tremors and rigidity in Parkinson’s disease patients. Its chemical structure allows for selective inhibition of acetylcholine receptors, making it a valuable compound in both research and therapeutic contexts .

properties

IUPAC Name

N,N-dimethyl-3-(5-methyl-6H-benzo[c][1]benzazepin-11-ylidene)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2/c1-21(2)14-8-12-18-17-10-5-4-9-16(17)15-22(3)20-13-7-6-11-19(18)20/h4-7,9-13H,8,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFIQHDMUUCCJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862606
Record name N,N-Dimethyl-3-(5-methyl-5,6-dihydro-11H-dibenzo[b,e]azepin-11-ylidene)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1232-85-5
Record name Elantrine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001232855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELANTRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV4FO7V23V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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